Methyl 5-bromo-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 5-bromo-2-[2-(2-phenylethyl)benzamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position of the benzoate ring and a benzamido group substituted with a phenylethyl chain
Preparation Methods
The synthesis of methyl 5-bromo-2-[2-(2-phenylethyl)benzamido]benzoate typically involves a multi-step processThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide formation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Methyl 5-bromo-2-[2-(2-phenylethyl)benzamido]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-2-[2-(2-phenylethyl)benzamido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-[2-(2-phenylethyl)benzamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzamido group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar compounds to methyl 5-bromo-2-[2-(2-phenylethyl)benzamido]benzoate include:
Methyl 5-bromo-2-methylbenzoate: Differing by the presence of a methyl group instead of the benzamido group.
Methyl 5-bromo-2-(bromomethyl)benzoate: Featuring an additional bromine atom on the methyl group.
Methyl 2-amino-5-bromobenzoate: Containing an amino group instead of the benzamido group.
The uniqueness of methyl 5-bromo-2-[2-(2-phenylethyl)benzamido]benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H20BrNO3 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
methyl 5-bromo-2-[[2-(2-phenylethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C23H20BrNO3/c1-28-23(27)20-15-18(24)13-14-21(20)25-22(26)19-10-6-5-9-17(19)12-11-16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,25,26) |
InChI Key |
IQFGVRZTAPDQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Origin of Product |
United States |
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